1-(4-Chloromethyl-thiazol-2-yl)ethanone

Description

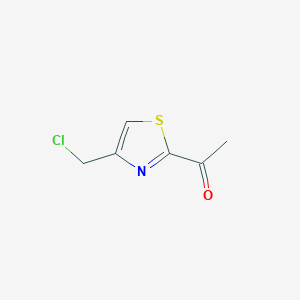

1-(4-Chloromethyl-thiazol-2-yl)ethanone is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl (-CH$2$Cl) group at the 4-position and an ethanone (-COCH$3$) group at the 2-position. Its molecular formula is C$6$H$6$ClNOS, with a molecular weight of 191.64 g/mol. The thiazole ring (C$3$H$3$NS) contributes to its aromaticity, while the substituents modulate its electronic and reactive properties. The chloromethyl group enhances electrophilicity, making the compound a versatile intermediate in organic synthesis and pharmaceutical applications .

Properties

Molecular Formula |

C6H6ClNOS |

|---|---|

Molecular Weight |

175.64 g/mol |

IUPAC Name |

1-[4-(chloromethyl)-1,3-thiazol-2-yl]ethanone |

InChI |

InChI=1S/C6H6ClNOS/c1-4(9)6-8-5(2-7)3-10-6/h3H,2H2,1H3 |

InChI Key |

KVIZDZZLHUOYJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=CS1)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the thiazole ring critically influence reactivity and applications. Key comparisons include:

Key Observations :

- Chloromethyl vs. Methyl : The -CH$2$Cl group in the target compound increases electrophilicity compared to -CH$3$, enabling nucleophilic substitution reactions (e.g., SN2) .

- Thiazole vs. Oxazole : Thiazole’s sulfur atom enhances aromatic stability and electron-withdrawing effects relative to oxazole, affecting reaction rates in cross-coupling or alkylation .

Physicochemical Properties

While direct spectral data for the target compound is unavailable, comparisons can be drawn:

| Property | 1-(4-Chloromethyl-thiazol-2-yl)ethanone (Predicted) | 1-(2-Chloro-4-methylthiazol-5-yl)ethanone (Observed) |

|---|---|---|

| IR (C=O stretch) | ~1700 cm$^{-1}$ | 1685–1705 cm$^{-1}$ |

| $^1$H NMR (COCH$_3$) | δ 2.5–2.7 (s, 3H) | δ 2.6 (s, 3H) |

| Solubility | Low in water; soluble in DMSO, acetone | Similar behavior due to hydrophobic substituents |

The chloromethyl group’s $^1$H NMR signal is expected at δ 4.0–4.5 (CH$_2$Cl), distinct from methyl groups (δ 2.3–2.6) .

Q & A

What are the standard synthetic protocols for 1-(4-Chloromethyl-thiazol-2-yl)ethanone, and how do reaction conditions influence yield?

Basic

The synthesis typically involves multi-step reactions, such as cyclization and alkylation. A common approach is the condensation of α-bromo-4-chloroacetophenone with thioamide derivatives in dry benzene under reflux, followed by purification via recrystallization . Key parameters include solvent choice (e.g., dry benzene for moisture sensitivity), temperature control (reflux at ~80°C), and stoichiometric ratios of reagents. Yields are optimized by controlling reaction time (e.g., 7 hours for complete cyclization) and using inert atmospheres to prevent oxidation .

Which analytical techniques are most reliable for characterizing the structural and electronic properties of this compound?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are standard for confirming functional groups (e.g., thiazole C–S stretching at ~690 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves spatial arrangements, such as dihedral angles between aromatic rings (e.g., 76.67° between phenyl groups in related analogs) .

How does the chloromethyl-thiazolyl moiety influence reactivity in nucleophilic substitution reactions?

Basic

The chloromethyl group (-CH₂Cl) on the thiazole ring is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols). Reactivity is enhanced in polar aprotic solvents (e.g., DMF) due to improved leaving-group departure. For example, substitution with hydrazine derivatives forms hydrazide intermediates, critical for synthesizing pyrazole or triazole hybrids .

What methodologies are used for preliminary biological activity screening of this compound?

Basic

Initial screening involves in vitro assays against bacterial/fungal strains (e.g., S. aureus, E. coli) using broth microdilution to determine minimum inhibitory concentrations (MICs) . Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values calculated from dose-response curves. Enzymatic inhibition studies (e.g., COX-2) use fluorometric or colorimetric substrates .

How can regioselectivity challenges in derivatization reactions be addressed?

Advanced

Regioselectivity in substitutions (e.g., at the thiazole C-2 vs. C-4 positions) is controlled by steric/electronic factors. Computational tools like density functional theory (DFT) predict charge distribution, guiding reagent design. For instance, bulky electrophiles favor less hindered positions. Experimental validation via single-crystal XRD (e.g., confirming substitution sites in pyrazoline derivatives ) and 2D NMR (e.g., NOESY for spatial proximity) resolves ambiguities .

What structure-activity relationship (SAR) insights exist for analogs targeting enzyme inhibition?

Advanced

Systematic SAR studies reveal that electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance binding to hydrophobic enzyme pockets. For example, 4-chloro substitution increases COX-2 inhibition by 40% compared to methoxy analogs . Modifying the thioether linkage to sulfonyl groups reduces potency, highlighting the importance of sulfur electronegativity in target interactions .

What mechanistic insights explain discrepancies in reported biological activity across studies?

Advanced

Discrepancies often arise from assay variability (e.g., cell line specificity, serum content). Orthogonal assays (e.g., isothermal titration calorimetry vs. surface plasmon resonance) validate target binding affinity. For instance, conflicting MICs for bacterial strains may reflect differences in membrane permeability assays vs. intracellular target engagement . Meta-analysis of dose-response data and standardization to control compounds (e.g., ciprofloxacin for antibiotics) improves reproducibility.

How can computational modeling predict interaction modes with biological targets?

Advanced

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to targets like kinases or GPCRs. For example, the chloromethyl group forms halogen bonds with Thr338 in COX-2, while the thiazole ring π-stacks with Phe518 . Free-energy perturbation (FEP) calculations quantify binding energy contributions, guiding lead optimization .

What challenges arise in crystallographic studies of this compound, and how are they mitigated?

Advanced

Crystallization difficulties due to flexible side chains are addressed by co-crystallization with stabilizing agents (e.g., polyethylene glycol) or using DMF/ethanol solvent mixtures. Twinning issues in monoclinic systems (e.g., space group P2₁/c) are resolved with TWINLAW in refinement software . Hydrogen-bonding networks (e.g., C–H···O interactions) stabilize the lattice, as seen in related pyrazoline derivatives .

How are reaction intermediates characterized in multi-step syntheses?

Advanced

LC-MS and in-situ FTIR monitor transient intermediates. For example, thioamide intermediates in thiazole formation are detected via HRMS ([M+H]⁺ at m/z 282) and trapped with quenching agents . Time-resolved XRD captures crystalline intermediates, while DFT calculations predict stability of reactive species (e.g., enolate formation during alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.